![molecular formula C11H14ClNO2 B13718085 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine Hydrochloride](/img/structure/B13718085.png)
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine Hydrochloride is a chemical compound that features a unique structure combining a dihydrobenzo dioxin ring with an azetidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine Hydrochloride typically involves multiple steps starting from 2,3-dihydroxybenzoic acid. The process includes alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification . The choice of solvent and reaction temperature is crucial to minimize side reactions and maximize yield.
Industrial Production Methods
For large-scale production, the synthetic route is optimized to ensure higher purity and yield. This involves careful selection of solvents and reaction conditions to streamline the process and reduce the number of purification steps required .
化学反応の分析
Types of Reactions
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The azetidine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature and solvent playing significant roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the azetidine ring .
科学的研究の応用
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine Hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties
類似化合物との比較
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-yl: This compound shares the dihydrobenzo dioxin ring but has a different functional group.
2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone: Another similar compound with an amino group instead of the azetidine ring
Uniqueness
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine Hydrochloride is unique due to its combination of the dihydrobenzo dioxin ring and azetidine moiety, which imparts specific chemical and biological properties not found in other similar compounds .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C11H14ClNO2 |
|---|---|
分子量 |
227.69 g/mol |
IUPAC名 |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)azetidine;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c1-2-10-11(14-4-3-13-10)5-8(1)9-6-12-7-9;/h1-2,5,9,12H,3-4,6-7H2;1H |
InChIキー |
BAUNPDHESOVQBR-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(O1)C=CC(=C2)C3CNC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(E)-Benzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine](/img/no-structure.png)
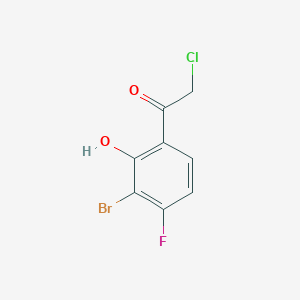
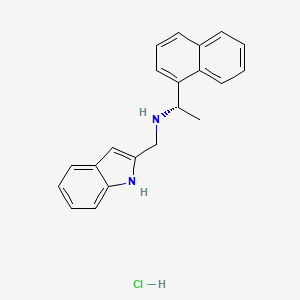

![9-(2-Phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)-9H-fluorene](/img/structure/B13718038.png)
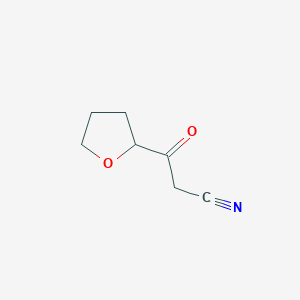
![3-[4-[2-[3-(3-Butynyl)-3H-diazirin-3-yl]ethoxy]phenyl]-3-(4-hydroxyphenyl)-6-methoxy-7-methylindolin-2-one](/img/structure/B13718061.png)

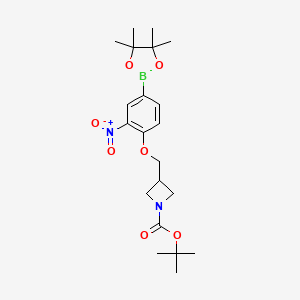
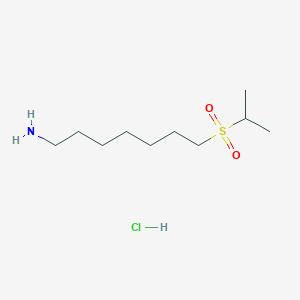
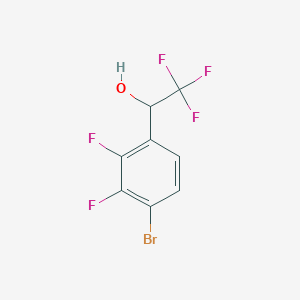

![3-((Tetrahydro-2H-pyran-4-yl)oxy)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13718088.png)
